5-Nitrothiophene-3-carboxylic acid
Overview
Description
5-Nitrothiophene-3-carboxylic acid is a compound that belongs to the class of nitrothiophenes, which are characterized by the presence of a nitro group and a carboxylic acid group attached to a thiophene ring. The thiophene ring is a five-membered sulfur-containing heterocycle, which is known for its aromaticity and stability. The nitro group and carboxylic acid moiety introduce reactivity and potential for further chemical modification, making this compound an interesting candidate for various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of nitrothiophene derivatives can be achieved through various methods. For instance, 2- and 3-nitrothiophene-5-carboxamides with different side chains have been prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamines . Additionally, nitroketene dithioacetals have been used to synthesize highly functionalized 3-nitrothiophenes, demonstrating the versatility of nitrothiophene chemistry . These synthetic routes provide a foundation for the preparation of 5-nitrothiophene-3-carboxylic acid and its derivatives.
Molecular Structure Analysis
The molecular structure of nitrothiophene derivatives has been studied using various techniques. For example, the crystal structure of 5-nitrothiophene-3-carboxaldehyde, a closely related compound, has been determined, providing insight into the arrangement of atoms and the geometry of the molecule . Such structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Nitrothiophenes can undergo a variety of chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, can participate in redox reactions, which is evident in the study of radiation damage in thiophene derivatives, where radical species are formed upon x-irradiation . Furthermore, the carboxylic acid group allows for the formation of amides, as seen in the preparation of various amides of 5-nitro-2-thiophenecarboxylic acid for antiviral testing .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitrothiophene-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of the nitro and carboxylic acid groups can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. These properties are important for the compound's behavior in biological systems and its potential use as a radiosensitizer or bioreductively activated cytotoxin . Additionally, the antiprotozoal activity of thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde suggests that the nitrothiophene scaffold can be tailored for specific biological activities .
Scientific Research Applications
Radiosensitization and Cytotoxicity
5-Nitrothiophene-3-carboxylic acid derivatives have been explored for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, particularly those with strong tertiary amine bases or oxiranes in their structure, have shown potential in enhancing the effects of radiation therapy in hypoxic mammalian cells (Threadgill et al., 1991).
Antitumor Agents
Research has demonstrated efficient syntheses of nitrothiophenecarboxamides, including 5-Nitrothiophene-3-carboxylic acid derivatives, that are of interest as antitumor agents. The use of isotopically efficient methods allows for the preparation of these compounds with high isotopic yield, indicating potential applications in cancer research and treatment (Shinkwin & Threadgill, 1996).
Chemical Synthesis and Derivatives
In chemical synthesis, 5-Nitrothiophene-3-carboxylic acid and its derivatives serve as crucial intermediates. For instance, the nitration of various thiophene derivatives has led to the production of functional compounds, including 5-nitro derivatives, which are key in synthesizing a range of chemical products (Shvedov et al., 1973).
Radiation Damage Studies
5-Nitrothiophene-3-carboxylic acid derivatives have been used to study radiation damage. For example, in crystals of 5-nitrothiophene 3-carboxaldehyde, irradiation led to the formation of a radical pair, which is valuable for understanding the effects of radiation on molecular structures (Geoffroy et al., 1985).
Nitroreduction in Carcinogenic Studies
The nitroreduction of 5-nitrothiophene derivatives has been studied in rat tissues. This research is significant for understanding the metabolism and potential carcinogenicity of these compounds, as well as their enzymatic interactions (Wang et al., 1975).
PARP Inhibition in Cancer Therapy
5-Nitrothiophene-3-carboxamide, a derivative of 5-Nitrothiophene-3-carboxylic acid, has been explored as an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. This suggests potential applications in enhancing radiotherapy and chemotherapy of cancer (Shinkwin et al., 1999).
Organometallic Complexes in Parasitic Studies
5-Nitrothiophene derivatives have been examined in the context of their electrochemical and anti-parasitic properties, especially in the study of organometallic complexes containing nitrothienyl groups. This research contributes to the understanding of the biological activities of these compounds (Toro et al., 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Future Directions
While specific future directions for 5-Nitrothiophene-3-carboxylic acid are not mentioned in the search results, thiophene derivatives continue to be a topic of interest in research due to their wide range of applications in the field of medicinal chemistry, material science, and industrial chemistry .
properties
IUPAC Name |
5-nitrothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJUNWUOAKEIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380444 | |
Record name | 5-nitrothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrothiophene-3-carboxylic acid | |
CAS RN |
40357-96-8 | |
Record name | 5-nitrothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.